molecular formula C15H24O2 B150007 Capsidiol CAS No. 37208-05-2

Capsidiol

Cat. No.: B150007
CAS No.: 37208-05-2
M. Wt: 236.35 g/mol
InChI Key: BXXSHQYDJWZXPB-OKNSCYNVSA-N
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Mechanism of Action

Target of Action

Capsidiol is a terpenoid compound that accumulates in plants like tobacco and chili pepper in response to fungal infection . It is categorized under the broad term of phytoalexin, a class of low molecular weight plant secondary metabolites that are produced during infection . The primary targets of this compound are the oomycete pathogens, such as Phytophthora infestans .

Mode of Action

This compound interacts with its targets by inhibiting their growth and germination . The exact molecular mechanisms of this interaction remain unknown . It’s known that the production of this compound is increased in response to radical oxygen species production .

Biochemical Pathways

This compound is produced via the mevalonate (MVA) pathway . Eight enzymes are involved in the production of farnesyl pyrophosphate (FPP), the common precursor of phytosterols for maintaining membrane integrity and sesquiterpenoid phytoalexins for plant defense . For genes encoding enzymes involved in this compound production, 10 copies of 5-epi-aristolochene synthase (NbEAS) and six copies of 5-epi-aristolochene dihydroxylase (NbEAH) were identified, and all copies were significantly upregulated during the induction of disease resistance .

Pharmacokinetics

It’s known that this compound accumulates in the infected parts of the plants . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The production of this compound in plants leads to an increased resistance against certain pathogens . This compound exhibits strong anti-fungal activities against Alternaria alternata when purified from infected plants and applied to fungal growth .

Action Environment

The production of this compound is influenced by environmental factors such as the presence of pathogens . . This suggests that the environment in which the plant is situated plays a crucial role in the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Capsidiol is a bicyclic terpene that is biosynthetically derived from the mevalonate pathway via farnesyl pyrophosphate (FPP) . The E, E -farnesyl cation is first created by the loss of pyrophosphate . For genes encoding enzymes involved in this compound production, 10 copies of 5-epi-aristolochene synthase (NbEAS) and six copies of 5-epi-aristolochene dihydroxylase (NbEAH) were identified, and all copies were significantly upregulated during the induction of disease resistance .

Cellular Effects

This compound differentially affects growth and germination of the oomycete pathogens Phytophthora infestans and Phytophthora capsici . It alters the growth behavior of both Phytophthora species . In addition, it has been shown to induce disease resistance in Nicotiana benthamiana against Phytophthora infestans .

Molecular Mechanism

The E, E -farnesyl cation undergoes cyclization to form the germacryl cation . This process is part of the mechanism by which this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The expression of some, but not all MVA genes, was significantly upregulated after inoculation with Phytophthora infestans, or treatment with the INF1 elicitor, a secretory protein of P. infestans . This suggests that the effects of this compound can change over time in laboratory settings.

Metabolic Pathways

This compound is produced via the mevalonate (MVA) pathway . Eight enzymes are involved in the production of farnesyl pyrophosphate (FPP), the common precursor of phytosterols for maintaining membrane integrity and sesquiterpenoid phytoalexins for plant defense .

Transport and Distribution

The ABC transporters Nb-ABCG1 and Nb-ABCG2 function in the export of both antimicrobial diterpene(s) for preinvasion defense and this compound for postinvasion resistance against P. infestans . This suggests that these transporters play a key role in the distribution of this compound within cells and tissues.

Subcellular Localization

The subcellular localization of this compound-related proteins has been studied in Nicotiana benthamiana. For example, the NbEAS protein, which is involved in this compound production, tends to localize to the hydrophobic ER subcompartments induced by MmFIT2 . This suggests that this compound and its related proteins may be targeted to specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Capsidiol is biosynthetically derived from the mevalonate pathway via farnesyl pyrophosphate . The E,E-farnesyl cation is first created by the loss of pyrophosphate, followed by cyclization to form the germacryl cation. The second ring closure gives the bicyclic eudesmyl cation, which is stabilized by various dipole interactions. H-2 then migrates to C-3, producing a tertiary cation at C-2 .

Industrial Production Methods: Industrial production of this compound involves the use of genetically engineered yeast or other microbial systems to express the this compound biosynthetic pathway . This method allows for the production of highly pure this compound, which can be harvested and purified for various applications .

Chemical Reactions Analysis

Types of Reactions: Capsidiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized or reduced forms of this compound, which can have different biological activities and applications .

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-9(2)11-5-6-12-14(17)7-13(16)10(3)15(12,4)8-11/h6,10-11,13-14,16-17H,1,5,7-8H2,2-4H3/t10-,11-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXSHQYDJWZXPB-OKNSCYNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C2=CCC(CC12C)C(=C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C[C@H](C2=CC[C@H](C[C@]12C)C(=C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190703
Record name Capsidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Capsidiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002352
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37208-05-2
Record name (+)-Capsidiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37208-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capsidiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capsidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name CAPSIDIOL
Source FDA Global Substance Registration System (GSRS)
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Record name Capsidiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002352
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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